Diisopropyl fluorophosphate

Beschreibung

Historical Trajectory of Diisopropyl Fluorophosphate (B79755) Investigation

The journey of DFP from a laboratory curiosity to a significant research chemical is marked by key discoveries and applications.

The toxic properties of monofluorophosphoric acid esters were first noted in 1932 by German chemists Willy Lange and his doctoral student Gerda von Krueger. wikipedia.orgosdd.net While synthesizing various esters, they inadvertently experienced the neurotoxic effects of these compounds. This initial discovery laid the groundwork for future investigations into this class of chemicals.

During World War II, British scientist Bernard Charles Saunders, inspired by the work of Lange and Krueger, developed DFP, which he labeled PF-3. wikipedia.orgosdd.net His research was part of a broader effort to find new chemical warfare agents. wikipedia.org Although DFP was found to be less lethal than other nerve agents like tabun (B1200054) or sarin (B92409), its stability and ability to be mixed with mustard gas made it a candidate for military use in cold weather. osdd.net

After the war, DFP transitioned into civilian applications, notably in medicine and neuroscience. wikipedia.org It was used in ophthalmology as a miotic agent for the treatment of chronic glaucoma. wikipedia.orgosdd.netdrugbank.com In neuroscience research, its ability to irreversibly inhibit acetylcholinesterase (AChE) made it an invaluable tool for studying the cholinergic system and for developing animal models of neurological disorders. wikipedia.orgnih.gov Due to its chemical and physical similarities to more potent G-series nerve agents, DFP has also been used as a simulant in military and civilian laboratories to study nerve gas exposure and develop countermeasures. wikipedia.orgosdd.netnih.gov

The synthesis of DFP typically involves a multi-step process starting with the reaction of isopropyl alcohol with phosphorus trichloride (B1173362) to form diisopropylphosphite. This is followed by chlorination and then fluorination using sodium fluoride (B91410) to yield the final product. wikipedia.org

Diisopropyl Fluorophosphate as a Research Probe in Cholinesterase and Serine Hydrolase Biology

DFP's primary mechanism of action is the irreversible inhibition of serine hydrolases, a large and diverse family of enzymes that includes cholinesterases and proteases. wikipedia.orgnih.gov This inhibition occurs through the phosphorylation of the catalytically active serine residue in the enzyme's active site, forming a stable covalent bond. wikipedia.orgnih.gov This property has been extensively exploited in biochemical research.

Cholinesterase Inhibition:

DFP is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov By inhibiting AChE, DFP leads to an accumulation of acetylcholine in the synapse, causing prolonged stimulation of cholinergic receptors. wikipedia.org This mechanism is the basis of its neurotoxicity and its use as a research tool to study the effects of cholinergic hyperstimulation. nih.govnih.gov Research has shown that DFP inhibits AChE in a dose-dependent manner, with studies in acute hippocampal slices demonstrating an IC₅₀ of approximately 0.8 μM. nih.govresearchgate.net The inhibition of AChE by DFP is a critical event leading to the neurotoxic effects observed in experimental models. nih.gov

Serine Hydrolase Profiling:

The broad reactivity of DFP with serine hydrolases has made it a foundational tool in the field of activity-based protein profiling (ABPP). nih.govthermofisher.comstanford.edu ABPP utilizes chemical probes to label and identify active enzymes within complex biological samples. researchgate.net Fluorophosphonate (FP) derivatives, including DFP, are particularly effective probes because they react potently and irreversibly with the majority of serine hydrolases while remaining inert to other enzyme classes. nih.gov

Researchers have synthesized DFP analogs containing reporter tags, such as biotin (B1667282) (FP-biotin) or fluorescent dyes (e.g., rhodamine, TAMRA), to facilitate the detection and identification of labeled serine hydrolases. nih.govthermofisher.comnih.gov These probes have been instrumental in:

Identifying Novel Serine Hydrolases: By using tagged FP probes, researchers have been able to identify previously uncharacterized serine hydrolases in various tissues and cell types. nih.govsci-hub.se

Profiling Enzyme Activity: ABPP with FP probes allows for the simultaneous monitoring of the activity of multiple serine hydrolases, providing a global view of enzyme function in different physiological and pathological states. thermofisher.comstanford.edu

Investigating Inhibitor Specificity: Competitive ABPP, where samples are pre-treated with an inhibitor before labeling with an FP probe, is a powerful method to determine the selectivity and potency of enzyme inhibitors. thermofisher.com

The table below summarizes some of the serine hydrolases that have been identified or studied using DFP or its derivatives as a research probe.

| Enzyme/Protein | Research Context | Reference(s) |

| Acetylcholinesterase (AChE) | Potent irreversible inhibition, used to model cholinergic toxicity. | wikipedia.orgnih.govnih.gov |

| Butyrylcholinesterase (BChE) | Inhibition by DFP, used as a biomarker in some studies. | researchgate.netnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition by DFP and targeted by FP-based probes in ABPP. | nih.govnih.gov |

| Monoacylglycerol Lipase (B570770) (MAGL) | Studied in the context of DFP's effects on the endocannabinoid system. | nih.govnih.gov |

| Neuropathy Target Esterase (NTE) | Inhibition by DFP is linked to organophosphate-induced delayed neuropathy (OPIDN). | |

| Acylpeptide Hydrolase (APH) | Identified as a DFP-reactive protein. | nih.gov |

| KIAA0436 (human protein) | Identified as a DFP-reactive protein with homology to Protease II. | nih.gov |

| Neutrophil Elastase | Inhibited by DFP. | wikipedia.org |

| Cathepsin G | Inhibited by DFP. | wikipedia.org |

| Proteinase 3 | Inhibited by DFP. | wikipedia.org |

| Chlorophyllase | Inhibited by DFP, suggesting it is a serine hydrolase. | oup.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCZHBLJLSDCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

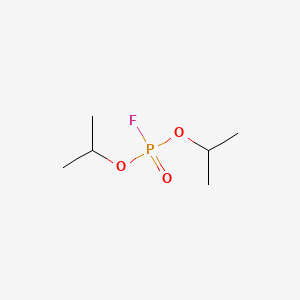

CC(C)OP(=O)(OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FO3P | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040667 | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation) | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.055 (EPA, 1998) - Denser than water; will sink, 1.055 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.4 (Air= 1) | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid | |

CAS No. |

55-91-4 | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl fluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflurophate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflurophate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diisopropyl fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphorofluoridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUROPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UHW9R67N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-116 °F (EPA, 1998), -82 °C | |

| Record name | ISOFLUORPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL FLUOROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurophate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Biochemical Mechanisms of Diisopropyl Fluorophosphate Action

Irreversible Enzyme Inhibition by Phosphonylation

The hallmark of DFP's biochemical activity is its ability to act as an irreversible inhibitor of a class of enzymes characterized by a reactive serine residue in their active site. wikipedia.orginterchim.friiab.meoneclass.com This process, known as phosphonylation, involves the formation of a stable, covalent bond between the phosphorus atom of DFP and the hydroxyl group of the serine residue. iiab.meoneclass.comebi.ac.ukproteopedia.orglibretexts.org This effectively renders the enzyme non-functional. oneclass.com

The most well-documented target of DFP is acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orginterchim.friiab.menih.gov DFP exhibits a high degree of specificity for the serine residue (Ser200 in Torpedo californica AChE) located within the active site of this enzyme. interchim.friiab.meproteopedia.org The reaction between DFP and the active site serine of AChE is an irreversible event that leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. interchim.friiab.menih.govnih.gov This covalent modification effectively halts the catalytic activity of acetylcholinesterase. interchim.friiab.me

The interaction involves a nucleophilic attack from the serine hydroxyl group on the electrophilic phosphorus atom of DFP, leading to the displacement of the fluoride (B91410) ion and the formation of a stable diisopropylphosphoryl-enzyme conjugate. proteopedia.org This process of phosphonylation is the molecular basis for the potent neurotoxic effects of DFP. wikipedia.orginterchim.friiab.me

Beyond its profound effect on acetylcholinesterase, Diisopropyl fluorophosphate (B79755) is recognized as a broad-spectrum inhibitor of various other serine proteases and esterases. interchim.frebi.ac.uknih.gov This is due to the shared mechanistic feature of a reactive serine residue in the active sites of these enzymes. oneclass.com

DFP has been demonstrated to inhibit a range of serine proteases, including digestive enzymes like trypsin and chymotrypsin (B1334515). interchim.frebi.ac.uk It is also a potent inhibitor of neutrophil serine proteases, such as neutrophil elastase and cathepsin G. wikipedia.orgnih.gov Furthermore, DFP shows significant inhibitory activity against other cholinesterases, like butyrylcholinesterase (BuChE), and other esterases. nih.gov Studies have shown that DFP can display different specificities for these enzymes, with the inhibition of butyrylcholinesterase being even greater than that of acetylcholinesterase in some instances. nih.gov

The table below summarizes the inhibitory action of DFP on various serine proteases and esterases.

| Enzyme Family | Specific Enzyme Examples |

| Cholinesterases | Acetylcholinesterase (AChE) wikipedia.orginterchim.friiab.me, Butyrylcholinesterase (BuChE) nih.gov |

| Digestive Serine Proteases | Trypsin interchim.frebi.ac.uk, Chymotrypsin interchim.frebi.ac.uk |

| Neutrophil Serine Proteases | Neutrophil elastase wikipedia.orgnih.gov, Cathepsin G wikipedia.orginterchim.fr |

| Other Serine Proteases | Thrombin interchim.fr, Plasmin interchim.fr, Subtilisin interchim.fr |

The irreversible inhibition of enzymes by Diisopropyl fluorophosphate can be characterized by specific kinetic parameters that quantify the efficiency of the inhibition. The interaction is a time-dependent process that follows second-order kinetics, reflecting the covalent modification of the enzyme.

Key kinetic constants used to describe this irreversible binding include the second-order rate constant (kᵢ) and the concentration of inhibitor that causes 50% inhibition (IC₅₀) after a specific incubation time. For acetylcholinesterase, DFP exhibits a potent inhibitory effect with a low IC₅₀ value, indicating high affinity and/or a rapid rate of phosphonylation. nih.govresearchgate.net For instance, one study determined the IC₅₀ of DFP for acetylcholinesterase to be 0.8 μM. nih.gov

The rate of inhibition also varies for different serine proteases. For example, the half-times for inhibition at a 1 millimolar concentration of DFP are 2.8 seconds for chymotrypsin and 43 seconds for trypsin, indicating a faster inhibition of chymotrypsin. ebi.ac.uk

The table below presents available kinetic data for the inhibition of various enzymes by DFP.

| Enzyme | Kinetic Parameter | Value |

| Acetylcholinesterase | IC₅₀ | 0.8 µM nih.gov |

| Chymotrypsin | Half-time (at 1 mM DFP) | 2.8 s ebi.ac.uk |

| Trypsin | Half-time (at 1 mM DFP) | 43 s ebi.ac.uk |

| Glutamyl endopeptidase I | Half-time (at 1 mM DFP) | >300 s ebi.ac.uk |

Non-Cholinergic Molecular Targets and Interactions

While the primary toxicological effects of this compound are attributed to its potent inhibition of acetylcholinesterase, research has revealed that DFP also interacts with other molecular targets within the cell, leading to a broader range of biochemical consequences. These non-cholinergic interactions contribute to the complex biological effects of DFP.

Emerging evidence indicates that this compound can modulate components of the endocannabinoid system. nih.govresearchgate.net This system, which includes cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating various physiological processes.

DFP has been shown to inhibit the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov By inhibiting these enzymes, DFP can lead to an accumulation of endocannabinoids, thereby potentiating their signaling. In vitro studies have demonstrated that DFP inhibits cholinesterase, FAAH, and MAGL in a concentration-dependent manner. nih.gov Furthermore, DFP has been observed to interact with cannabinoid receptor 1 (CB1), displacing ligand binding. nih.govnih.gov The in vitro potency of DFP is highest against cholinesterase, followed by MAGL and then FAAH. nih.gov

The table below summarizes the in vitro effects of DFP on components of the endocannabinoid system in rat hippocampus.

| Target | Effect | IC₅₀ |

| Cholinesterase | Inhibition | ~0.025 µM nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | ~4 µM nih.gov |

| Monoacylglycerol Lipase (MAGL) | Inhibition | ~0.75 µM nih.gov |

| Cannabinoid Receptor 1 (CB1) | Displacement of ligand binding | ~4 µM nih.gov |

In addition to its well-characterized interactions with serine hydrolases, this compound can form covalent adducts with other proteins. researchgate.net The electrophilic nature of the phosphorus atom in DFP makes it susceptible to nucleophilic attack from various amino acid residues on proteins, not just serine. The use of radiolabeled DFP, such as ³H-DFP, has been a valuable tool in identifying these additional protein targets. researchgate.net

Neurobiological Systems Research Utilizing Diisopropyl Fluorophosphate Models

Cholinergic Dysregulation and Acute Neurological Manifestations

The primary mechanism of DFP-induced neurotoxicity stems from its irreversible inactivation of AChE. wikipedia.orginterchim.frnih.gov By binding to the serine residue at the active site of AChE, DFP prevents the breakdown of acetylcholine (B1216132), leading to a state of cholinergic crisis characterized by widespread neuronal hyperexcitation. wikipedia.orginterchim.frescholarship.org This overstimulation of muscarinic and nicotinic receptors underlies the acute neurological symptoms observed following DFP exposure. frontiersin.org

In the central nervous system (CNS), the accumulation of acetylcholine due to AChE inhibition by DFP leads to severe hyperexcitation, which can rapidly progress to seizures and status epilepticus (SE), a state of prolonged seizure activity. frontiersin.orgnih.govnih.gov This DFP-induced SE is a key feature of acute organophosphate intoxication and is associated with significant neuropathology. nih.govnih.gov Research indicates that the severity and duration of seizures are proportional to the extent of subsequent brain damage. escholarship.org Survivors of DFP-induced SE often exhibit long-term neurological consequences, including cognitive deficits, structural brain damage, and the development of epilepsy. escholarship.org

Studies in rodent models have demonstrated that acute DFP intoxication leads to neuronal necrosis and neurodegeneration in various brain regions, particularly the hippocampus, amygdala, piriform cortex, and thalamus. frontiersin.orgnih.gov The pathophysiology of DFP-induced SE involves a cascade of events initiated by cholinergic overstimulation, leading to excitotoxicity, oxidative stress, and ultimately, neuronal cell death. nih.gov Interestingly, some research suggests that DFP can induce persistent neuropathology even in the absence of overt seizure behavior, indicating that seizure-independent mechanisms may also contribute to its neurotoxic effects. nih.gov

Beyond its acute effects on the CNS, DFP is also known to induce a delayed peripheral neuropathy, a condition referred to as organophosphate-induced delayed neuropathy (OPIDN). wikipedia.orginterchim.fr This disorder is characterized by a progressive weakness and paralysis of the limbs that appears weeks after the initial exposure. oup.com

The mechanism underlying OPIDN is distinct from the acute cholinergic toxicity and is not directly related to AChE inhibition. Instead, it is initiated by the inhibition and subsequent "aging" of a specific protein in the nervous system called Neuropathy Target Esterase (NTE). oup.comnih.govnih.gov NTE is a membrane-bound carboxylesterase found in the endoplasmic reticulum of neurons. nih.gov While its precise physiological function is still under investigation, its inhibition by certain organophosphates, including DFP, is a critical initiating step in the development of OPIDN. nih.govnih.gov Following phosphorylation by DFP, the NTE enzyme undergoes a conformational change, or "aging," which is thought to trigger a cascade of events leading to axonal degeneration and the clinical signs of delayed neuropathy. nih.gov

| Target Enzyme | Primary Consequence of Inhibition | Associated Neurological Condition |

| Acetylcholinesterase (AChE) | Acetylcholine accumulation | Acute cholinergic crisis, Status Epilepticus |

| Neuropathy Target Esterase (NTE) | Initiation of axonal degeneration | Organophosphate-Induced Delayed Neuropathy (OPIDN) |

Neuroinflammation and Glial Cell Responses

A growing body of evidence indicates that neuroinflammation is a significant component of the neuropathology following acute DFP intoxication. escholarship.orgnih.govnih.govnih.govescholarship.org This inflammatory response is characterized by the activation of glial cells—microglia and astrocytes—and the production of various inflammatory mediators. escholarship.org

Following DFP-induced SE, both microglia and astrocytes, the resident immune cells of the brain, become activated. escholarship.orgnih.govresearchgate.net This activation is a dynamic process with distinct temporal and phenotypic profiles.

Microglia: Studies have shown a rapid activation of microglia within hours of DFP exposure. nih.govresearchgate.net Initially, microglia adopt a pro-inflammatory (M1-like) phenotype. nih.gov However, the response evolves, with subsequent expression of immuno-regulatory (M2b-like) and anti-inflammatory (M2a-like) phenotypes observed at later time points, such as 4 and 24 hours post-exposure. nih.govresearchgate.net In some models, pro-inflammatory microglial density peaked at 3 and 7 days post-exposure, while anti-inflammatory microglia peaked at 14 days. escholarship.orgnih.gov

Astrocytes: Astrocyte activation, identified by increased expression of Glial Fibrillary Acidic Protein (GFAP), also occurs in response to DFP. nih.govresearchgate.netbohrium.com Initially, astrocytes may express a neurotrophic (A2-like) phenotype shortly after SE. nih.gov However, at later time points (24 hours and 3 days), there is an increase in markers associated with a neurotoxic (A1-like) phenotype. nih.govresearchgate.net Both pro- and anti-inflammatory astrocyte phenotypes have been observed to emerge within 7 days and can persist for at least 28 days post-exposure. escholarship.orgnih.gov

This complex and evolving glial response suggests that neuroinflammation plays a multifaceted role in the progression of brain injury following DFP exposure, potentially contributing to both neurodegeneration and repair processes. nih.govescholarship.org

The activation of glial cells is accompanied by significant changes in the expression of genes and proteins related to inflammation. Transcriptomic and proteomic studies have identified a robust upregulation of various inflammatory mediators in the brain following DFP administration.

Research has demonstrated increased mRNA expression of multiple pro-inflammatory cytokines and chemokines in various brain regions, including the frontal cortex, hippocampus, striatum, hypothalamus, and cerebellum. researchgate.net These mediators include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1beta (IL-1β)

Chemokine (C-C motif) ligand 2 (CCL2)

Leukemia Inhibitory Factor (LIF)

Oncostatin M (OSM)

Lipidomic analyses have also revealed significant alterations in regulatory lipid mediators that play a crucial role in neuroinflammation. nih.govescholarship.org Following DFP intoxication, there is a rapid increase in pro-inflammatory prostaglandins (B1171923), such as PGD2 and PGE2, particularly in the cortex and hippocampus. nih.govescholarship.org Conversely, levels of some anti-inflammatory lipid mediators, like certain epoxy fatty acids, decrease initially but may recover at later time points. nih.govescholarship.org These findings highlight the complex inflammatory signaling cascades activated by DFP.

| Inflammatory Mediator | Observed Change Post-DFP Exposure | Brain Regions Affected |

| TNF-α | Increased mRNA expression | Frontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum |

| IL-6 | Increased mRNA expression | Frontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum |

| IL-1β | Increased mRNA expression | Frontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum |

| CCL2 | Increased mRNA expression | Frontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum |

| Prostaglandin E2 (PGE2) | Increased levels | Cortex, Hippocampus |

Research suggests that the neuroinflammatory response to DFP can be modulated by systemic factors, such as physiological stress. researchgate.netresearchgate.net Studies using rodent models have shown that pre-exposure to the stress hormone corticosterone (B1669441) can exacerbate or "prime" the neuroinflammatory response to a subsequent DFP challenge. researchgate.netresearchgate.net

In animals treated with corticosterone prior to DFP administration, the subsequent increase in pro-inflammatory cytokine mRNA levels in the brain was significantly enhanced. researchgate.net This priming effect suggests that systemic stress can lower the threshold for neuroinflammatory responses to organophosphates, potentially leading to more severe neurological outcomes. This interaction between stress and chemical exposure is a critical area of investigation, particularly in understanding complex conditions like Gulf War Illness, where veterans were exposed to a combination of stressors and low-level nerve agent surrogates. researchgate.netresearchgate.netelsevierpure.com

Long-Term Neurological Sequelae and Cognitive Dysfunction Studies

Diisopropyl fluorophosphate (B79755) (DFP) serves as a valuable surrogate for studying the neurotoxic effects of more potent organophosphate (OP) nerve agents. Research using DFP models has been instrumental in elucidating the long-term neurological consequences of OP exposure, which can persist long after the initial cholinergic crisis has subsided. These studies often reveal chronic and debilitating effects on cognitive function and neurological health.

Exposure to DFP has been shown to induce lasting impairments in learning and memory. frontiersin.orgnih.gov Animal models have demonstrated that even a single acute exposure to DFP can result in persistent deficits in spatial learning and working memory. nih.govnih.gov For instance, rats exposed to DFP showed impaired performance in the Morris water maze, a task that assesses spatial learning and memory, one month after exposure. frontiersin.org Similarly, deficits in Pavlovian fear conditioning and novel object recognition have been observed at two and three months post-exposure, respectively. frontiersin.org These cognitive deficits are thought to be linked to the persistent neuroinflammation and alterations in cellular senescence markers observed in brain regions critical for memory, such as the hippocampus and prefrontal cortex. nih.govresearchgate.net

Interestingly, the nature of the cognitive deficits can vary depending on the specific OP compound. While both chlorpyrifos (B1668852) and DFP have been shown to cause chronic deficits in spatial learning and memory, DFP-exposed rats specifically exhibited impairments in cognitive flexibility when the location of a platform in a water maze was changed. nih.gov This suggests that different OPs may have distinct effects on various cognitive domains. nih.gov

Interactive Table: DFP-Induced Cognitive Deficits in Animal Models

| Cognitive Domain | Behavioral Task | Animal Model | Key Findings |

|---|---|---|---|

| Spatial Learning & Memory | Morris Water Maze | Rat | Impaired performance 1 month post-DFP exposure. frontiersin.org |

| Fear Memory | Pavlovian Fear Conditioning | Rat | Deficits observed 2 months post-DFP exposure. frontiersin.org |

| Recognition Memory | Novel Object Recognition | Rat | Impairments noted 3 months post-DFP exposure. frontiersin.org |

| Working Memory | Y-Maze Spontaneous Alternation | Mouse | Persistent deficits observed after acute DFP exposure. nih.gov |

| Cognitive Flexibility | Relocated Platform Water Maze | Rat | DFP-exposed rats showed impaired ability to adapt to the new platform location. nih.gov |

A significant long-term consequence of acute DFP intoxication is the development of chronic seizures and epilepsy. aesnet.org Exposure to DFP can trigger status epilepticus (SE), a state of prolonged seizure activity, which often leads to the later development of spontaneous recurrent seizures (SRS). aesnet.orgfrontiersin.org Animal models have been crucial in characterizing the progression of epileptogenesis following DFP-induced SE. aesnet.org

Studies using electroencephalographic (EEG) recordings in rats have shown that following DFP-induced SE, animals can develop chronic seizure activity within hours, with seizures occurring multiple times a day for at least a month. aesnet.org The severity of the initial SE is often correlated with the severity of the subsequent brain damage and the likelihood of developing SRS. nih.gov Research has also identified a subpopulation of rats that are resistant to DFP-induced seizures, providing a unique opportunity to study the neurological damage that occurs independently of severe seizure activity. escholarship.orgnih.gov Even in the absence of overt seizures, DFP exposure can lead to persistent neuropathology. escholarship.org

The development of epilepsy in these models is associated with significant pathological changes in the brain, including neurodegeneration, gliosis (the proliferation of glial cells in response to injury), and the formation of glial scars, particularly in the piriform cortex. frontiersin.org

Recent research has implicated cellular senescence as a novel pathogenic mechanism underlying the chronic neurological deficits observed after acute OP intoxication. frontiersin.orgnih.gov Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including neurotoxicity. researchgate.netexlibrisgroup.com Senescent cells can accumulate in tissues and contribute to aging-related pathologies and chronic inflammation through the secretion of a pro-inflammatory profile of molecules known as the senescence-associated secretory phenotype (SASP). frontiersin.orgresearchgate.net

In rat models of acute DFP intoxication, a delayed onset of cellular senescence has been observed in neurons. frontiersin.org Specifically, an increase in the senescence biomarker p16 was detected in multiple brain regions, including the hippocampus, amygdala, piriform cortex, and thalamus, at 3 and 6 months post-exposure, but not at 1 month. frontiersin.orgnih.gov This suggests that cellular senescence is a delayed but persistent consequence of DFP exposure. frontiersin.org The spatial distribution of these senescent neurons overlaps with areas of neurodegeneration. frontiersin.orgnih.gov

Furthermore, studies in mice have shown that acute DFP exposure leads to persistent alterations in several senescence markers and proinflammatory cytokines in brain regions associated with memory function. nih.gov This link between DFP-induced cognitive deficits and cellular senescence suggests that targeting senescent cells could be a potential therapeutic strategy to mitigate the long-term neurological consequences of OP exposure. frontiersin.org

Diisopropyl fluorophosphate has been extensively used as a surrogate for nerve agents like sarin (B92409) in the development of animal models of Gulf War Illness (GWI). health.milnih.gov GWI is a complex, multi-symptom disorder affecting veterans of the 1991 Persian Gulf War, with symptoms including fatigue, chronic pain, and cognitive problems. frontiersin.org It is hypothesized that exposure to a combination of stressors, prophylactic medications, and low-level nerve agents contributed to the development of GWI. nih.gov

Animal models of GWI often involve exposing rodents to DFP in combination with other agents relevant to the Gulf War theater, such as pyridostigmine (B86062) bromide (PB), N,N-diethyl-meta-toluamide (DEET), and corticosterone (CORT) to simulate stress. health.milfrontiersin.org These models have been instrumental in demonstrating that combined exposures can lead to neuroinflammatory responses and other neuropathological changes consistent with GWI symptoms. health.milnih.gov

For example, studies have shown that pretreatment with CORT can significantly augment the neuroinflammatory response to DFP. nih.govresearchgate.net These models have also been used to investigate the genetic basis of susceptibility to GWI, with research identifying variability in the neuroinflammatory response to CORT and DFP exposure across different mouse strains. va.gov The use of DFP in these models continues to provide valuable insights into the complex etiology of GWI and aids in the development of potential therapeutic interventions. cdc.govcdc.gov

Neuronal Injury Mechanisms and Neurodegeneration Research

The neurotoxic effects of this compound extend beyond its immediate impact on cholinergic systems, leading to delayed neuronal injury and progressive neurodegeneration. Understanding the underlying mechanisms is critical for developing effective neuroprotective strategies.

A key mechanism contributing to DFP-induced neuronal damage is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal cell death. nih.gov The initial inhibition of acetylcholinesterase (AChE) by DFP causes an accumulation of acetylcholine in the synaptic cleft. escholarship.org This hypercholinergic state triggers a cascade of events, including the enhanced release of the excitatory neurotransmitter glutamate. nih.gov

The overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, results in a massive influx of calcium ions into neurons. This calcium overload activates various downstream pathways that contribute to neuronal injury, including the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction. Ultimately, these processes lead to neuronal damage and death. nih.gov The excitotoxic cascade is a significant contributor to the neurodegeneration observed in various brain regions following DFP exposure, including the hippocampus, amygdala, and piriform cortex. nih.gov

Oxidative Stress and Reactive Species Contributions to Damage

Exposure to this compound (DFP) has been shown to induce significant oxidative stress within the central nervous system, a key mechanism contributing to its neurotoxic effects. This is characterized by a sustained increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent damage to cellular components. nih.gov

Research indicates that acute DFP intoxication leads to a rapid and significant increase in biomarkers of oxidative damage. nih.gov Studies in rat models have demonstrated a time-dependent increase in F2-isoprostanes (F2-IsoPs), a marker of global free radical damage, and F4-neuroprostanes (F4-NeuroPs), a specific marker for lipid peroxidation in neuronal membranes. These increases can be detected as early as 30 minutes post-exposure. nih.gov The generation of ROS is thought to directly cause mitochondrial dysfunction, which in turn impairs oxidative phosphorylation and leads to further ROS production, creating a damaging feedback loop that promotes cellular degeneration.

The neuroinflammatory response triggered by DFP is also closely linked to oxidative stress. Pro-inflammatory cytokines can induce mitochondrial dysfunction and the production of ROS. nih.gov Furthermore, NADPH oxidase (NOX) has been identified as a primary producer of ROS following status epilepticus induced by organophosphates like DFP. frontiersin.org Studies have shown that DFP exposure leads to an increase in oxidative stress markers such as nitrite, ROS, and glutathione (B108866) disulfide (GSSG) in the serum. frontiersin.org

Lipidomics analyses of brain tissue from rats intoxicated with DFP have revealed significant alterations in lipid mediators, many of which are products of oxidative pathways. For instance, levels of prostaglandins such as PGD2 and PGE2, which are metabolites of the cyclooxygenase (COX) pathway and are considered pro-inflammatory, increase rapidly following DFP exposure. nih.gov This increase in pro-inflammatory lipid mediators correlates with histological markers of neuroinflammation. nih.gov

| Biomarker | Change Observed | Time Point of Observation | Significance |

|---|---|---|---|

| F2-Isoprostanes (F2-IsoPs) | Significant Increase (142%) | As early as 30 minutes post-exposure | Indicator of global free radical damage and lipid peroxidation. nih.gov |

| F4-Neuroprostanes (F4-NeuroPs) | Significant Increase (225%) | As early as 30 minutes post-exposure | Specific marker of lipid peroxidation in neuronal membranes. nih.gov |

| Nitrite | Decreased by mitoapocynin treatment in DFP-exposed animals | Post-DFP exposure | Marker of nitric oxide production and oxidative stress. frontiersin.org |

| Reactive Oxygen Species (ROS) | Decreased by mitoapocynin treatment in DFP-exposed animals | Post-DFP exposure | General indicator of oxidative stress. frontiersin.org |

| Glutathione Disulfide (GSSG) | Decreased by mitoapocynin treatment in DFP-exposed animals | Post-DFP exposure | Indicator of oxidative stress, representing the oxidized form of glutathione. frontiersin.org |

Apoptotic and Necrotic Cell Death Processes

This compound (DFP) induces neuronal cell death through both apoptotic and necrotic pathways. The specific form of cell death can depend on the cell type and the context of the exposure.

Evidence from animal models demonstrates that acute DFP intoxication leads to significant neuronal injury that encompasses both apoptosis and necrosis. nih.gov Histological analyses using techniques such as Fluoro-Jade B (FJB) staining, which identifies degenerating neurons, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays, a common method for detecting DNA fragmentation characteristic of apoptosis, have been employed to study these processes. In many affected brain regions following DFP exposure, a high degree of co-localization between FJB and TUNEL staining is observed, suggesting that apoptosis is a prominent mechanism of DFP-induced neuronal cell death. nih.gov However, ultrastructural studies have confirmed the presence of both apoptotic and necrotic morphologies in neurons after exposure to organophosphates with similar mechanisms of action to DFP. nih.gov

The delayed neuronal death observed after DFP-induced seizures is a key feature of its neurotoxicity. nih.gov While the initial cholinergic crisis occurs rapidly, evidence of neuronal cell death, as indicated by FJB staining, may not appear until several hours after exposure. nih.gov This delayed neuronal injury is particularly prominent in vulnerable brain regions like the hippocampus. nih.gov

It is important to note that DFP's effects on apoptosis can be complex. For instance, in in vitro studies using human neutrophils, DFP has been shown to inhibit constitutive apoptosis. This inhibition is associated with a reduction in the processing and activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.

Sex-Dependent Vulnerability and Neuropathological Heterogeneity

Research has revealed significant sex-dependent differences in the neurotoxic outcomes of acute this compound (DFP) intoxication, highlighting the importance of considering sex as a biological variable in neurotoxicology studies. These differences manifest in the severity of acute symptoms, as well as in the nature and progression of chronic neuropathology.

A key finding is that following acute DFP exposure in juvenile rats, males exhibit more severe seizure behavior than females, a difference that has been corroborated by electroencephalographic (EEG) recordings. nih.govelsevierpure.com Despite the more severe acute seizures in males, both sexes experience significant neurodegeneration and persistent microglial activation in numerous brain regions. nih.govelsevierpure.com

However, the response of other glial cells, specifically astrocytes, shows a distinct sex-specific pattern. Astrogliosis, the reactive proliferation of astrocytes in response to central nervous system injury, occurs earlier and is more severe in males compared to females following DFP exposure. nih.govelsevierpure.com This suggests a sex-specific temporal and magnitudinal difference in the reactive glial response to DFP-induced neurotoxicity.

Furthermore, the effects of DFP on adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, are also sex-dependent. Acute DFP intoxication has been found to alter hippocampal neurogenesis in males, but not in females. nih.govelsevierpure.com This finding points to a specific vulnerability of the male hippocampus to the disruptive effects of DFP on this form of neural plasticity.

Despite these sex-specific differences in acute seizure severity, astrogliosis, and hippocampal neurogenesis, both male and female rats exposed to DFP exhibit pronounced and comparable memory deficits. nih.govelsevierpure.com This suggests that while the underlying neuropathological pathways may differ between the sexes, the ultimate functional outcome in terms of cognitive impairment can be similar. The persistent microglial activation observed in both sexes is thought to be a more critical factor than astrogliosis or altered neurogenesis in the development of these cognitive deficits. nih.govelsevierpure.com

| Neuropathological Outcome | Male Response | Female Response | Reference |

|---|---|---|---|

| Seizure Severity | More severe | Less severe | nih.govelsevierpure.com |

| Neurodegeneration | Significant | Significant | nih.govelsevierpure.com |

| Microglial Activation | Persistent | Persistent | nih.govelsevierpure.com |

| Astrogliosis | Earlier and more severe | Later and less severe | nih.govelsevierpure.com |

| Hippocampal Neurogenesis | Altered | Unaltered | nih.govelsevierpure.com |

| Memory Deficits | Pronounced | Pronounced | nih.govelsevierpure.com |

Pharmacological Countermeasures and Therapeutic Development in Diisopropyl Fluorophosphate Exposure

Research on Cholinesterase Reactivators (Oximes) and Their Efficacy

The primary post-exposure treatment for organophosphate poisoning involves the administration of a cholinesterase reactivator, typically an oxime. dtic.mil These compounds work by nucleophilically attacking the phosphorus atom of the organophosphate-AChE complex, thereby breaking the bond and regenerating the active enzyme.

Research has demonstrated that the efficacy of oximes against DFP-inhibited AChE can vary significantly depending on the specific oxime structure. dtic.mil Pralidoxime (2-PAM) is a classical oxime that has shown neuroprotective effects when applied after DFP exposure. nih.govnih.gov Studies on rat models have shown that bis-pyridinium oximes can be effective against DFP intoxication. nih.gov However, not all oximes are equally effective. For instance, a study comparing various oximes found that while some, like TMB-4 and LüH-6, are potent reactivators for AChE inhibited by many pesticides, their effectiveness against specific nerve agents can differ. dtic.mil

The chemical properties of oximes, such as their hydrophilicity, also play a crucial role in their in vivo efficacy. Research suggests that oximes with strong hydrophilicity tend to be less toxic and more effective at reducing DFP-induced mortality. elsevierpure.com Conversely, more lipophilic oximes, while potentially better in vitro reactivators, may also be more toxic in vivo. elsevierpure.com One study highlighted that the experimental oxime K-27 showed promise as a broad-spectrum prophylactic agent against various organophosphates, ranking third in efficacy for DFP administration. nih.gov Another oxime, diacetylmonoxime (DAM), was found to reactivate AChE and normalize acetylcholine (B1216132) levels after exposure to low doses of DFP. nih.gov

It's important to note that the "aging" process, where the organophosphate-AChE complex undergoes a chemical change that renders it resistant to reactivation by oximes, is a significant challenge in treatment. researchgate.net The effectiveness of oxime therapy is, therefore, time-dependent.

Table 1: Research Findings on Cholinesterase Reactivators (Oximes) for Diisopropyl Fluorophosphate (B79755) Exposure

| Oxime | Research Finding | Source(s) |

| Pralidoxime (2-PAM) | A classical antidote that provides significant neuroprotection when applied 30 minutes after DFP exposure. nih.govnih.gov Effective against DFP intoxication when used in combination with atropine (B194438). nih.gov | nih.govnih.govnih.gov |

| Bis-pyridinium oximes | Demonstrated therapeutic efficacy against DFP intoxication in rodent models. nih.gov | nih.gov |

| K-27 | An experimental oxime that ranked third in prophylactic efficacy against DFP administration among several reversible AChE inhibitors. nih.gov | nih.gov |

| Diacetylmonoxime (DAM) | Reactivated AChE activity and normalized acetylcholine levels after exposure to low doses of DFP. nih.gov | nih.gov |

| TMB-4 and LüH-6 | Potent reactivators of AChE inhibited by a majority of organophosphorus pesticides, but their specific efficacy against DFP can vary. dtic.mil | dtic.mil |

Antagonism of Muscarinic Receptor Overstimulation (Atropine Research)

A cornerstone of therapy for DFP poisoning is the use of atropine, a competitive antagonist of muscarinic acetylcholine receptors. nih.govnih.gov By blocking these receptors, atropine counteracts the effects of acetylcholine accumulation, thereby mitigating many of the life-threatening symptoms of cholinergic crisis. nih.govnih.gov

Research has consistently shown that atropine is neuroprotective when administered following DFP exposure. nih.govnih.gov Studies using hippocampal slices demonstrated that atropine applied 30 minutes after DFP significantly protected neurons. nih.gov In animal models, atropine has been shown to partially attenuate the acute functional signs of DFP toxicity. nih.govacs.org

Table 2: Research Findings on Atropine in Diisopropyl Fluorophosphate Exposure

| Research Focus | Key Finding | Source(s) |

| Neuroprotection | Atropine applied 30 minutes after DFP exposure significantly protected hippocampal neurons. nih.gov | nih.gov |

| Symptom Attenuation | Partially attenuated acute functional signs of DFP toxicity in rats. nih.govacs.org | nih.govacs.org |

| Mechanism of Action | Acts as a competitive antagonist of muscarinic acetylcholine receptors, blocking the effects of excess acetylcholine. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Combination Therapy | Neuroprotective effects can be enhanced when used with oximes. nih.gov The combination of atropine and the oxime 2-PAM showed a high recovery rate of cholinesterase. researchgate.net | nih.govresearchgate.net |

Development of Anticonvulsant Therapies for this compound-Induced Seizures

A critical and often life-threatening consequence of DFP exposure is the induction of seizures, which can progress to status epilepticus and cause significant brain damage. tandfonline.com Therefore, the development of effective anticonvulsant therapies is a major focus of research.

Benzodiazepines, such as diazepam and midazolam, are the standard first-line treatment for seizures induced by chemical agents. Their mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Research is ongoing to identify more effective or alternative anticonvulsant strategies. Studies have investigated the potential of other classes of drugs. For example, some antiepileptic drugs like carbamazepine, phenytoin, and valproate have been shown to reduce the activity of carbonic anhydrase II, which may contribute to their anticonvulsant effects. Clonazepam is another antiepileptic drug that has been studied for its effectiveness in treating myoclonic seizures.

It is important to note that DFP can induce neuropathology even in the absence of overt seizure activity, suggesting that seizure-independent mechanisms of neurotoxicity are also at play. tandfonline.com This highlights the need for neuroprotective strategies beyond just seizure control.

Table 3: Research on Anticonvulsant Therapies for this compound-Induced Seizures

| Anticonvulsant Drug Class | Examples | Mechanism of Action | Research Relevance | Source(s) |

| Benzodiazepines | Diazepam, Midazolam | Enhance the effect of the inhibitory neurotransmitter GABA. nih.gov | Standard first-line treatment for chemical-induced seizures. | nih.gov |

| Carbonic Anhydrase Inhibitors | Acetazolamide | Inhibit carbonic anhydrase, which can have anticonvulsant effects. | A potential therapeutic target for seizure control. | |

| Various Antiepileptics | Carbamazepine, Phenytoin, Valproate | Multiple mechanisms, including effects on ion channels and carbonic anhydrase. | Investigated for their potential to manage seizures. | |

| Benzodiazepine (alternative) | Clonazepam | Enhances GABAergic inhibition. | Studied for its efficacy in treating various seizure types. |

Exploration of Novel Neuroprotective Agents and Pathways

Beyond the standard treatments, research is actively exploring novel neuroprotective agents and pathways to prevent or reduce the neuronal damage caused by DFP. These emerging strategies aim to target different aspects of the toxicity cascade initiated by AChE inhibition.

One promising area of research involves novel compounds that exhibit neuroprotective properties. For example, a cembranotriene-diol known as 4R was found to be neuroprotective in hippocampal slices exposed to DFP. nih.govnih.gov Its mechanism is thought to involve anti-apoptotic pathways. nih.gov Another novel approach is the use of a caspase-9 inhibitor, which has shown neuroprotective effects when administered shortly before or after DFP exposure, suggesting that apoptosis plays a role in DFP-induced neurotoxicity. nih.govnih.gov

Neurosteroids are also being investigated for their neuroprotective potential. Some synthetic, water-soluble neurosteroids have shown promise in mitigating the long-term neurological dysfunction, neurodegeneration, and neuroinflammation associated with organophosphate intoxication. Additionally, indirect cannabinomimetics, such as URB597 and URB602, have been studied for their ability to attenuate some of the acute and delayed effects of DFP. acs.org

Furthermore, research into functional food nutrients has identified compounds like flavonoids and other bioactive nutrients that may offer neuroprotection by inhibiting oxidative stress and neuroinflammation.

Table 4: Novel Neuroprotective Agents and Pathways in this compound Exposure

| Agent/Pathway | Description | Observed Effects | Source(s) |

| 4R-cembranotriene-diol (4R) | A novel cembranotriene-diol. | Showed significant neuroprotection in hippocampal slices exposed to DFP. nih.govnih.gov | nih.govnih.gov |

| Caspase-9 Inhibitor | An inhibitor of a key enzyme in the apoptotic pathway. | Neuroprotective when applied 5–10 minutes before or after DFP exposure. nih.govnih.gov | nih.govnih.gov |

| Synthetic Neurosteroids | Water-soluble synthetic neurosteroids. | Showed potential to reduce long-term neurological dysfunction and neuroinflammation following organophosphate intoxication. | |

| Cannabinomimetics | URB597 and URB602 (indirect cannabinomimetics). | Partially attenuated some acute and delayed effects of DFP intoxication in rats. acs.org | acs.org |

| Flavonoids and Bioactive Nutrients | Functional food components. | May inhibit oxidative stress and neuroinflammation, offering potential neuroprotection. |

Pre-Exposure Prophylaxis Research and Development

Pre-exposure prophylaxis (PrEP) involves the administration of a protective agent before potential exposure to a toxic substance. In the context of DFP, PrEP research focuses on preventing the irreversible inhibition of AChE. The primary strategy involves the use of reversible AChE inhibitors. nih.gov

The most well-studied PrEP agent against organophosphates is pyridostigmine (B86062) bromide (PB). nih.govnih.gov PB is a carbamate (B1207046) that reversibly binds to a fraction of AChE, thereby protecting it from irreversible phosphorylation by DFP. nih.gov This protected pool of AChE can then be rapidly regenerated, ensuring sufficient enzyme activity to prevent a full-blown cholinergic crisis. While PB has been a cornerstone of military PrEP strategies, research has shown that its efficacy can be limited and may not be necessary to ensure survival in all DFP intoxication scenarios in animal models. nih.gov

Other reversible AChE inhibitors have also been investigated. Physostigmine has been shown to be superior to pyridostigmine in some experimental settings. nih.gov The experimental oxime K-27 has also been identified as a promising broad-spectrum prophylactic agent. nih.gov More recently, research has focused on slow-binding reversible AChE inhibitors, such as C547, which have a longer duration of action and could provide protection for an extended period. In one study, C547 pretreatment was effective for up to 96 hours, significantly longer than the protection afforded by pyridostigmine.

The development of effective PrEP is crucial for individuals at high risk of exposure to DFP and other nerve agents, such as military personnel and first responders. acs.org

Table 5: Research on Pre-Exposure Prophylaxis for this compound Exposure

| Prophylactic Agent | Description | Research Findings | Source(s) |

| Pyridostigmine Bromide (PB) | A reversible carbamate inhibitor of AChE. | Standard military PrEP agent. Protects a fraction of AChE from irreversible inhibition. nih.gov Some studies question its necessity for survival in all DFP exposure models. nih.gov | nih.govnih.gov |

| Physostigmine | A reversible AChE inhibitor. | Shown to be a more effective prophylactic than pyridostigmine in some studies. nih.gov | nih.gov |

| K-27 | An experimental oxime with reversible AChE inhibitory properties. | Considered a promising broad-spectrum prophylactic agent against various organophosphates, including DFP. nih.gov | nih.gov |

| C547 | A long-lasting, slow-binding reversible AChE inhibitor. | Demonstrated a significantly longer duration of prophylactic effect (up to 96 hours) compared to pyridostigmine in mice. |

Bioremediation and Enzymatic Detoxification of Diisopropyl Fluorophosphate

Characterization of Diisopropyl Fluorophosphatase (DFPase)

Diisopropyl fluorophosphatase (DFPase), originally discovered in the squid Loligo vulgaris, is a Ca²⁺-dependent phosphotriesterase that efficiently catalyzes the hydrolysis of DFP and a range of other G-type nerve agents like sarin (B92409) and soman. researchgate.net This enzyme is a monomeric protein with a molecular weight of approximately 35 kDa, composed of 314 amino acids forming a six-bladed β-propeller structure. mdpi.com While DFPase demonstrates high stability under various temperature and pH conditions, its catalytic efficiency can vary depending on the specific organophosphate substrate. mdpi.com

The catalytic mechanism of DFPase has been a subject of extensive investigation. One proposed mechanism involves a direct nucleophilic attack by the carboxylate side chain of an aspartic acid residue, Asp229, on the phosphorus center of the DFP molecule. escholarship.orgresearchgate.net This attack leads to the formation of a transient pentavalent intermediate. Subsequently, the P-F bond is cleaved, resulting in a covalent phosphoacyl enzyme intermediate. escholarship.orgresearchgate.net The catalytic cycle is completed by the hydrolysis of this intermediate by a water molecule, which is coordinated to the catalytic Ca²⁺ ion and activated by another residue, Asp121, leading to the release of diisopropyl phosphate. researchgate.net

Another proposed mechanism suggests that for certain substrates like sarin, Asp229 may act to activate an intervening water molecule for the nucleophilic attack, rather than directly attacking the phosphorus center itself. mdpi.comresearchgate.net Site-directed mutagenesis studies have also highlighted the importance of other residues. For instance, replacing the histidine residue H287 with asparagine results in a significant loss of catalytic activity, suggesting its role as a general base catalyst that activates a water molecule. nih.gov

Despite its natural efficacy, wild-type DFPase exhibits a preference for the less toxic stereoisomers of chiral organophosphates, which limits its practical application in detoxifying the more potent enantiomers. mdpi.com To address this, researchers have employed enzyme engineering techniques, including rational design and site-directed mutagenesis, to enhance the catalytic activity and alter the stereoselectivity of DFPase.